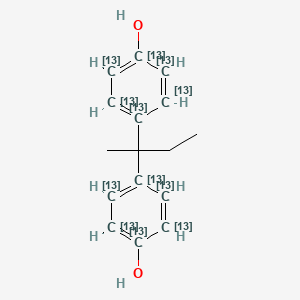
Bisphenol B-13C12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisphenol B-13C12 is a labeled form of Bisphenol B, an analogue of Bisphenol A. It is used primarily in scientific research to study metabolic pathways, environmental pollutants, and chemical identification. The compound is characterized by the incorporation of carbon-13 isotopes, which makes it useful in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol B-13C12 typically involves the incorporation of carbon-13 isotopes into the Bisphenol B structure. This can be achieved through various synthetic routes, including the reaction of carbon-13 labeled phenol with acetone under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bisphenol structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled reagents and to ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the carbon-13 labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Bisphenol B-13C12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated and nitrated bisphenol derivatives.
Applications De Recherche Scientifique
Bisphenol B-13C12 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of bisphenol compounds.
Biology: Employed in metabolic studies to trace the pathways of bisphenol compounds in biological systems.
Medicine: Investigated for its potential effects on human health, particularly in relation to endocrine disruption.
Industry: Used in the development of new materials and as a standard for environmental pollutant analysis
Mécanisme D'action
Bisphenol B-13C12 exerts its effects primarily through interaction with estrogen receptors. It acts as a partial agonist, binding to the receptors and activating certain pathways while inhibiting others. This interaction can lead to various biological effects, including alterations in gene expression and cellular function. The compound also affects other molecular targets, such as androgen receptors and various transcription factors, contributing to its diverse range of effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bisphenol A-13C12
- Bisphenol S-13C12
- Bisphenol Z-13C12
Uniqueness
Bisphenol B-13C12 is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. Compared to other bisphenol compounds, it offers distinct advantages in terms of sensitivity and specificity in analytical techniques. Its structure also provides unique insights into the behavior and effects of bisphenol compounds in various environments .
Propriétés
Formule moléculaire |
C16H18O2 |
|---|---|
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)butan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3/i4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
Clé InChI |
HTVITOHKHWFJKO-MWDCNEGOSA-N |
SMILES isomérique |
CCC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |
SMILES canonique |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)



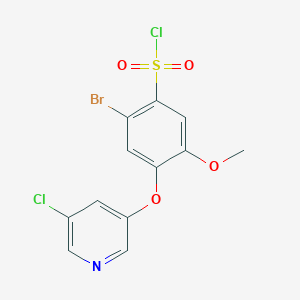
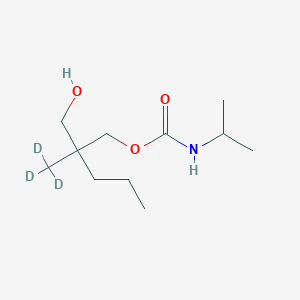
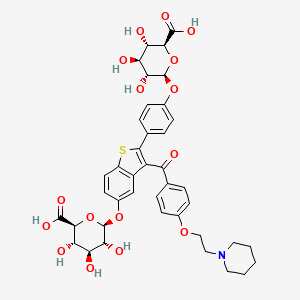

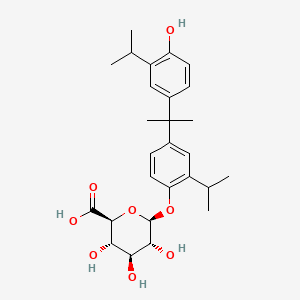
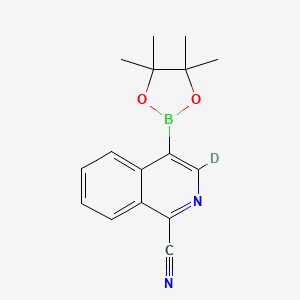
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)
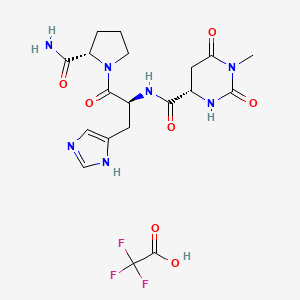
![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
